

Assessing the Potency of DA-1686 Relative to Dofetilide: A Comparative Analysis

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A comprehensive assessment of the potency of a compound designated DA-1686 in comparison to the well-established antiarrhythmic agent dofetilide cannot be provided at this time due to the absence of publicly available scientific literature and experimental data for a compound with the identifier "DA-1686" in the context of cardiac electrophysiology.

Extensive searches for "DA-1686" have instead yielded information on a compound known as Rociletinib (CO-1686), an inhibitor of the epidermal growth factor receptor (EGFR) primarily investigated for its potential in cancer therapy.[1][2][3][4][5] The mechanism of action and therapeutic area of Rociletinib are distinct from that of dofetilide, making a direct potency comparison in the context of cardiac ion channel modulation irrelevant.

This guide will proceed by providing a detailed overview of dofetilide, including its mechanism of action, established potency, and the experimental protocols typically used to assess these parameters. This information is provided to serve as a reference for researchers and drug development professionals.

Dofetilide: A Profile

Dofetilide is a Class III antiarrhythmic agent renowned for its high specificity and potency in blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG (human Ether-a-go-go-Related Gene) gene.[6][7][8][9] This selective blockade leads to a prolongation of the cardiac action potential and an increase in the effective refractory period in atrial and ventricular tissues, underlying its therapeutic efficacy in maintaining sinus rhythm in patients with atrial fibrillation and atrial flutter.[6][7][10][11][12]

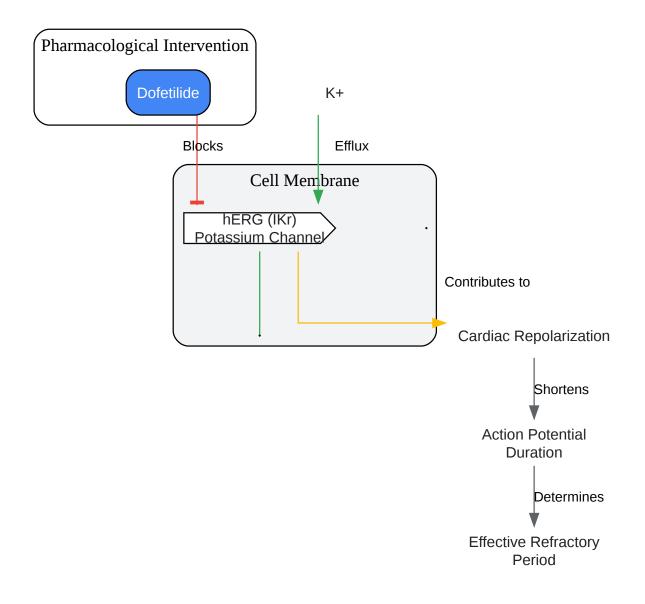


Mechanism of Action of Dofetilide

The primary pharmacological effect of dofetilide is the selective inhibition of the IKr current, which plays a crucial role in the repolarization phase of the cardiac action potential. By binding to the open state of the hERG channel, dofetilide effectively reduces the outward potassium flux, thereby delaying repolarization. This action is highly specific, with minimal effects on other cardiac ion channels at therapeutic concentrations.[8]

Below is a diagram illustrating the signaling pathway affected by dofetilide.







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